DL-AP5

概要

説明

DL-AP5は、グルタミン酸の結合を競合的に阻害するN-メチル-D-アスパラギン酸(NMDA)受容体の選択的アンタゴニストであり、NMDA依存性シナプス可塑性を阻害するために一般的に使用されます 。この化合物は、シナプス伝達と可塑性を調節する能力により、神経科学研究において重要な用途があります。

準備方法

合成経路と反応条件: DL-AP5は、以下の重要な手順を含む多段階プロセスによって合成できます。

出発物質: 合成は、2-アミノ-5-ホスホノペンタン酸の調製から始まります。

リン酸化: アミノ酸は、ホスホン酸基を導入するためにリン酸化されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベル(≥98%)が達成されます.

工業生産方法: this compoundの工業生産は、同様の合成経路を大規模に行います。プロセスは収率と純度が最適化されており、反応条件と精製工程を正確に制御するための自動化システムを伴うことがよくあります .

化学反応の分析

Competitive Antagonism at NMDA Receptors

DL-AP5 binds reversibly to the glutamate recognition site of NMDA receptors, preventing agonist-induced activation.

Key Findings:

-

Binding Mechanism :

this compound competes with glutamate for the ligand-binding domain (LBD) of GluN2A subunits, forming polar interactions with residues Ser511, Thr513, and Arg518 (GluN2A-D1) and water-mediated contacts with D2 residues (Val685, Tyr730) . -

IC₅₀ Values :

-

Structural Rearrangements :

The phosphono group of this compound induces conformational shifts in the GluN2A LBD, displacing D2 residues (e.g., Tyr730) and reducing glutamate affinity .

Stereospecific Interactions with Non-NMDA Targets

This compound exhibits isomer-dependent effects on acid-sensing ion channels (ASICs):

ASIC1a Modulation:

-

L-AP5 (inactive at NMDA receptors) enhances ASIC1a open probability (Pₒ) by 40–60% at pH 7.0–7.2 via direct binding (Kd = 12.7 µM) .

-

D-AP5 and This compound show no significant interaction with ASIC1a .

Synaptic Plasticity and Long-Term Potentiation (LTP)

This compound blocks NMDA receptor-dependent synaptic plasticity:

Experimental Evidence:

-

LTP Inhibition :

-

Short-Term Potentiation (STP) :

this compound-sensitive STP precedes LTP and requires distinct NMDA receptor subunits .

Pharmacological Selectivity and Off-Target Effects

| Target | Effect of this compound | Concentration Tested | Source |

|---|---|---|---|

| AMPA Receptors | No inhibition | ≤100 µM | |

| Kainate Receptors | No inhibition | ≤100 µM | |

| ASIC1a (L-AP5) | Potentiation | 200 µM |

This compound does not interact with metabotropic glutamate receptors or voltage-gated ion channels .

Solubility and Experimental Handling

| Property | Detail |

|---|---|

| Solubility in H₂O | 100 mM (sodium salt preferred) |

| Storage | Room temperature, desiccated |

| Centrifugation | 10,000 × g for 5 min pre-use |

科学的研究の応用

NMDA Receptor Antagonism and Synaptic Plasticity

DL-AP5 is predominantly recognized for its role in inhibiting NMDA receptor-mediated synaptic plasticity. The D-isomer of AP5 exhibits significantly higher potency than the L-isomer, making it a critical tool for researchers studying the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), which are essential for learning and memory.

Key Findings:

- Long-Term Potentiation: Studies have shown that this compound effectively blocks LTP in hippocampal slices, demonstrating its utility in exploring the physiological roles of NMDA receptors in synaptic strengthening during learning processes .

- Behavioral Implications: Research indicates that administration of this compound impairs spatial learning tasks in rodents, correlating with its ability to block LTP. This suggests that NMDA receptor activity is crucial for certain types of memory formation .

Pain Research

This compound has been employed to investigate the role of NMDA receptors in pain pathways. Its application has provided insights into how glutamatergic signaling contributes to pain perception and modulation.

Key Findings:

- Pain Mechanisms: The use of this compound in animal models has helped elucidate the involvement of NMDA receptors in both acute and chronic pain states, suggesting potential therapeutic avenues for pain management .

Studies on Learning and Memory

The impact of this compound on cognitive functions has made it a valuable compound in behavioral neuroscience. Its antagonistic effects on NMDA receptors have been linked to impairments in various learning paradigms.

Key Findings:

- Fear Conditioning: Research has demonstrated that this compound disrupts fear conditioning paradigms, highlighting its role in associative learning processes .

- Developmental Studies: Investigations into developmental neurobiology have shown that exposure to this compound during critical periods can affect synaptic maturation and plasticity, impacting behavioral outcomes later in life .

Interaction with Other Neurotransmitter Systems

This compound's effects extend beyond NMDA receptor antagonism; it also interacts with other neurotransmitter systems. For example, studies suggest an interplay between ghrelin signaling and glutamatergic pathways mediated by NMDA receptors, influencing feeding behavior .

Data Table: Summary of this compound Applications

Case Studies and Experimental Insights

- Spatial Learning Impairment : A study demonstrated that rats infused with this compound showed significant deficits in spatial learning tasks compared to controls. This impairment was dose-dependent and directly correlated with the blockade of LTP observed via electrophysiological recordings .

- Chronic Pain Models : In models of chronic pain, administration of this compound reduced hyperalgesia responses, indicating its potential as a therapeutic agent targeting NMDA receptors involved in pain pathways .

- Developmental Impact : Research involving juvenile animals exposed to this compound revealed alterations in synaptic connectivity and behavioral outcomes related to cognitive functions, emphasizing the importance of NMDA receptor activity during critical developmental windows .

作用機序

DL-AP5は、NMDA受容体へのグルタミン酸の結合を競合的に阻害することによって作用します。この阻害は、シナプス可塑性と記憶形成に不可欠なNMDA受容体の活性化を防ぎます。これらの受容体を遮断することによって、this compoundはシナプス伝達を調節し、さまざまな神経学的障害に関与する興奮毒性を軽減します .

類似化合物:

D-AP5: AP5のD異性体であり、L異性体よりも強力で、約52倍の効力を示します.

L-AP5: AP5のL異性体であり、D異性体よりも効力が低い.

MK-801: 別のNMDA受容体アンタゴニストであり、非競合的であり、this compoundとは異なる結合特性を持っています.

This compoundの独自性: this compoundは、D異性体とL異性体の両方を組み合わせたラセミ体であるため、ユニークです。これにより、this compoundは、より幅広い生物活性を持つことができます。NMDA受容体の選択的アンタゴニストであるため、シナプス可塑性と興奮毒性を研究するための神経科学研究において貴重なツールとなっています .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its racemic nature, combining both D- and L-isomers, which allows it to exhibit a broader range of biological activities. Its selective antagonism of NMDA receptors makes it a valuable tool in neuroscience research for studying synaptic plasticity and excitotoxicity .

生物活性

DL-AP5, a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoate (AP5), is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound plays a critical role in neuroscience research due to its ability to inhibit NMDA receptor-mediated synaptic plasticity, which is essential for processes such as learning and memory. This article will delve into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties

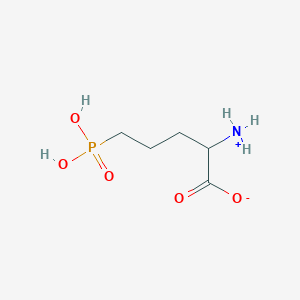

- Molecular Formula: CHNOP

- Molecular Weight: 202.1 g/mol

- Isomers:

- D-AP5: More active isomer with approximately 52-fold higher potency than L-AP5.

- L-AP5: Less active isomer.

This compound is primarily used in experimental settings to study the role of NMDA receptors in various neurological processes.

This compound acts as a competitive antagonist at the glutamate binding site on NMDA receptors. By blocking this receptor, it effectively inhibits calcium influx associated with NMDA receptor activation, thereby modulating synaptic transmission and plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce NMDA-induced depolarization in cortical neurons. The effectiveness of this compound varies with concentration:

| Concentration (µM) | Effect on NMDAR Current |

|---|---|

| 1 | Partial inhibition |

| 10 | Moderate inhibition |

| 50 | Full antagonism |

At a concentration of 50 µM, this compound achieves complete antagonism of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in mouse cortical neurons .

In Vivo Studies

Research has shown that this compound impairs spatial learning and long-term potentiation (LTP) in vivo. A notable study indicated that:

- Dose-response relationship: The impairment of spatial learning was found to be dose-dependent, highly correlated with the inhibition of hippocampal LTP.

- Concentration findings: The extracellular concentrations required to impair spatial learning were comparable to those needed to block LTP in vitro, suggesting a strong link between NMDA receptor activity and cognitive functions .

Case Study: Spatial Learning Impairment

In an experiment conducted by Davis et al., rats administered with varying doses of D-AP5 exhibited significant impairments in spatial learning tasks:

| Dose (nmol) | Learning Impairment Observed |

|---|---|

| 0 | No impairment |

| 5 | Mild impairment |

| 10 | Moderate impairment |

| 20 | Severe impairment |

The study concluded that no concentration blocked LTP without affecting learning, highlighting the critical role of NMDA receptors in cognitive processes .

Clinical Implications

This compound has been utilized in various preclinical models to explore its potential therapeutic applications, particularly in conditions like chronic pain and neurodegenerative diseases. For instance, studies have shown that:

特性

IUPAC Name |

2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893701 | |

| Record name | 2-Amino-5-phosphopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76326-31-3 | |

| Record name | 2-Amino-5-phosphonovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-phosphonovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-phosphopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-5-phosphonovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。